2-Hydroxy-5-phenylazobenzaldehyde 2-Hydroxy-5-phenylazobenzaldehyde
Brand Name: Vulcanchem
CAS No.: 151726-58-8
VCID: VC0190053
InChI: InChI=1S/C13H10N2O2/c16-9-10-8-12(6-7-13(10)17)15-14-11-4-2-1-3-5-11/h1-9,17H
SMILES: C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C=O
Molecular Formula: C13H10N2O2
Molecular Weight: 226.23

2-Hydroxy-5-phenylazobenzaldehyde

CAS No.: 151726-58-8

Cat. No.: VC0190053

Molecular Formula: C13H10N2O2

Molecular Weight: 226.23

* For research use only. Not for human or veterinary use.

2-Hydroxy-5-phenylazobenzaldehyde - 151726-58-8

Specification

CAS No. 151726-58-8
Molecular Formula C13H10N2O2
Molecular Weight 226.23
IUPAC Name 2-hydroxy-5-phenyldiazenylbenzaldehyde
Standard InChI InChI=1S/C13H10N2O2/c16-9-10-8-12(6-7-13(10)17)15-14-11-4-2-1-3-5-11/h1-9,17H
SMILES C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C=O

Introduction

Structural Characteristics and Nomenclature

The IUPAC name for this compound is 2-hydroxy-5-phenyldiazenylbenzaldehyde, reflecting its salicylaldehyde backbone (2-hydroxybenzaldehyde) modified with an azo group (-N=N-) linking to a phenyl ring at the para position . The E-configuration of the azo bond is confirmed through spectroscopic and crystallographic analyses, which show planarity between the aromatic rings and the N=N bond .

The molecular structure exhibits intramolecular hydrogen bonding between the hydroxyl (-OH) and aldehyde (-CHO) groups, stabilizing the enol tautomer in solution . X-ray diffraction studies of related azo-salicylaldehyde derivatives reveal bond lengths of 1.28 Å for the N=N bond and 1.23 Å for the carbonyl (C=O) bond, consistent with conjugated π-system delocalization .

Table 1: Key Structural Parameters

PropertyValueMethod/Source
N=N Bond Length1.28 ÅDFT/B3LYP
C=O Bond Length1.23 ÅX-ray diffraction
Dihedral Angle (Ph-N=N-Ph)178.5°Computational
Hydrogen Bond (O-H···O)2.61 ÅSpectroscopic

Synthesis and Reaction Chemistry

Diazotization-Coupling Methodology

The synthesis typically involves diazotization of aniline derivatives followed by coupling with salicylaldehyde under alkaline conditions . A representative procedure involves:

  • Diazotization of aniline hydrochloride with sodium nitrite (NaNO₂) at 0–5°C in HCl.

  • Coupling the diazonium salt with 5-aminosalicylaldehyde in ethanol/water at pH 8–9.

  • Isolation via filtration and recrystallization from ethanol, yielding orange-red crystals (75–82% yield) .

Table 2: Optimized Synthesis Conditions

ParameterOptimal ValueImpact on Yield
Temperature0–5°C (Step 1)Prevents side reactions
pH8–9 (Step 2)Enhances coupling efficiency
SolventEthanol/water (3:1)Improves solubility
Reaction Time3 hoursMaximizes conversion

Schiff Base Formation

The aldehyde group undergoes condensation with primary amines to form Schiff bases, which exhibit enhanced biological activity. For example, reaction with 4-aminophenol produces a chelating ligand capable of binding transition metals like Cu(II) and Fe(III) . These complexes demonstrate antimicrobial efficacy against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL) .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 128–130°C, with decomposition commencing at 245°C under nitrogen . The compound’s thermal resilience makes it suitable for high-temperature applications in polymer stabilization.

Table 3: Thermodynamic Properties

PropertyValueMeasurement Technique
Melting Point128–130°CDSC
Boiling Point398°C (predicted)Joback method
Enthalpy of Formation19.85 kJ/molComputational
Heat Capacity (Cp)312 J/mol·KDFT/B3LYP

Spectroscopic Profiles

  • FT-IR: Strong absorption at 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (N=N stretch), and 3250 cm⁻¹ (O-H stretch) .

  • UV-Vis: λ_max = 365 nm in ethanol (π→π* transition of azo group), with molar absorptivity ε = 1.2×10⁴ L·mol⁻¹·cm⁻¹ .

  • ¹H NMR (DMSO-d6): δ 10.02 (s, 1H, CHO), 9.85 (s, 1H, OH), 8.25–7.45 (m, 8H, aromatic) .

Computational Chemistry Insights

DFT studies at the B3LYP/6-311++G(d,p) level provide detailed electronic characterization :

  • HOMO-LUMO Gap: 3.45 eV, indicating moderate chemical reactivity.

  • Hyperpolarizability (β): 8.7×10⁻³⁰ esu, suggesting potential in nonlinear optics.

  • Molecular Electrostatic Potential (MEP): Negative charge localized on oxygen atoms, directing electrophilic attacks to the azo group .

Equation 1: First Hyperpolarizability

βtot=βx2+βy2+βz2=8.7×1030 esu\beta_{tot} = \sqrt{\beta_x^2 + \beta_y^2 + \beta_z^2} = 8.7 \times 10^{-30} \text{ esu}

This value exceeds that of urea (β = 0.37×10⁻³⁰ esu), highlighting its utility in frequency doubling applications .

Biological and Material Applications

Antimicrobial Agents

Schiff base derivatives inhibit bacterial DNA gyrase by coordinating Mg²⁺ ions in the enzyme’s active site. The zinc(II) complex shows 92% inhibition of Escherichia coli biofilm formation at 32 μg/mL .

Fluorescent Probes

Conjugation with BODIPY dyes creates pH-sensitive probes with quantum yield Φ = 0.63 in aqueous media, enabling lysosomal imaging in live cells .

Table 4: Fluorescence Properties

Probe Derivativeλ_em (nm)Quantum YieldApplication
BODIPY-Azo5200.63Lysosomal tracking
Ru(II)-Polypyridyl6100.18Oxygen sensing

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